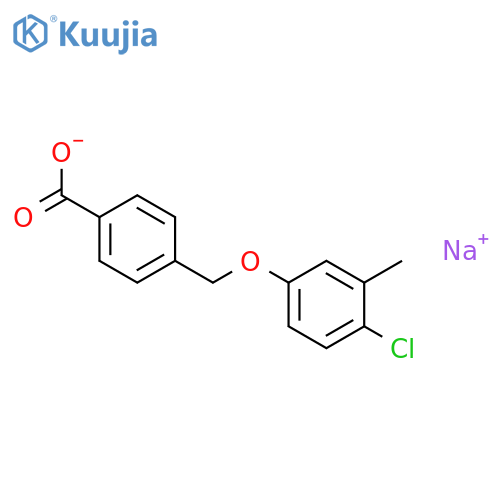

Cas no 1147191-02-3 (sodium 4-(4-chloro-3-methylphenoxy)methylbenzoate)

sodium 4-(4-chloro-3-methylphenoxy)methylbenzoate 化学的及び物理的性質

名前と識別子

-

- 4-[(4-chloro-3-methylphenoxy)methyl]benzoate

- sodium 4-(4-chloro-3-methylphenoxy)methylbenzoate

- Sodium 4-(4-chloro-3-methyl-phenoxymethyl)-benzoate

- AKOS024273179

- Sodium 4-((4-chloro-3-methylphenoxy)methyl)benzoate

- STK351012

- sodium;4-[(4-chloro-3-methylphenoxy)methyl]benzoate

- AKOS000305990

- CS-0242803

- XVB19102

- sodium 4-[(4-chloro-3-methylphenoxy)methyl]benzoate

- Sodium4-((4-chloro-3-methylphenoxy)methyl)benzoate

- AKOS025244708

- sodium, 4-(4-chloro-3-methyl-phenoxymethyl)-benzoate

- EN300-255483

- 1147191-02-3

-

- MDL: MFCD04967207

- インチ: InChI=1S/C15H13ClO3.Na/c1-10-8-13(6-7-14(10)16)19-9-11-2-4-12(5-3-11)15(17)18;/h2-8H,9H2,1H3,(H,17,18);/q;+1/p-1

- InChIKey: LRNPYTACOQRAFF-UHFFFAOYSA-M

- ほほえんだ: O=C([O-])C1=CC=C(COC2=CC=C(Cl)C(C)=C2)C=C1.[Na+]

計算された属性

- せいみつぶんしりょう: 298.0372662Da

- どういたいしつりょう: 298.0372662Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 20

- 回転可能化学結合数: 4

- 複雑さ: 305

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 49.4Ų

sodium 4-(4-chloro-3-methylphenoxy)methylbenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-255483-0.5g |

sodium 4-[(4-chloro-3-methylphenoxy)methyl]benzoate |

1147191-02-3 | 95% | 0.5g |

$140.0 | 2023-02-28 | |

| Enamine | EN300-255483-10.0g |

sodium 4-[(4-chloro-3-methylphenoxy)methyl]benzoate |

1147191-02-3 | 95% | 10.0g |

$1461.0 | 2023-02-28 | |

| A2B Chem LLC | AJ05937-100mg |

Sodium 4-((4-chloro-3-methylphenoxy)methyl)benzoate |

1147191-02-3 | 95% | 100mg |

$273.00 | 2024-04-20 | |

| A2B Chem LLC | AJ05937-250mg |

Sodium 4-((4-chloro-3-methylphenoxy)methyl)benzoate |

1147191-02-3 | 95% | 250mg |

$304.00 | 2024-04-20 | |

| Ambeed | A923012-1g |

Sodium 4-((4-chloro-3-methylphenoxy)methyl)benzoate |

1147191-02-3 | 97% | 1g |

$204.0 | 2024-04-26 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1313473-250mg |

Sodium 4-[(4-chloro-3-methylphenoxy)methyl]benzoate |

1147191-02-3 | 97% | 250mg |

¥1900.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1313473-100mg |

Sodium 4-[(4-chloro-3-methylphenoxy)methyl]benzoate |

1147191-02-3 | 97% | 100mg |

¥1674.00 | 2024-08-09 | |

| Enamine | EN300-230824-0.25g |

sodium 4-[(4-chloro-3-methylphenoxy)methyl]benzoate |

1147191-02-3 | 95% | 0.25g |

$88.0 | 2024-06-19 | |

| Enamine | EN300-230824-1.0g |

sodium 4-[(4-chloro-3-methylphenoxy)methyl]benzoate |

1147191-02-3 | 95% | 1.0g |

$178.0 | 2024-06-19 | |

| Enamine | EN300-230824-2.5g |

sodium 4-[(4-chloro-3-methylphenoxy)methyl]benzoate |

1147191-02-3 | 95% | 2.5g |

$378.0 | 2024-06-19 |

sodium 4-(4-chloro-3-methylphenoxy)methylbenzoate 関連文献

-

Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347

-

Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726

-

Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662

-

Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057

-

Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790

-

Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285

-

Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473

-

Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740

-

Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834

sodium 4-(4-chloro-3-methylphenoxy)methylbenzoateに関する追加情報

Professional Introduction to Sodium 4-(4-Chloro-3-methylphenoxy)methylbenzoate (CAS No. 1147191-02-3)

Sodium 4-(4-chloro-3-methylphenoxy)methylbenzoate (CAS No. 1147191-02-3) is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, characterized by its unique structural properties, has been explored for its potential applications in various biochemical pathways. The presence of a benzoate moiety combined with a phenoxy group linked to a methyl-substituted chlorophenol provides a distinct chemical profile that makes it a subject of interest for medicinal chemists and biologists.

The chemical structure of sodium 4-(4-chloro-3-methylphenoxy)methylbenzoate consists of a benzoic acid derivative with an esterified hydroxyl group replaced by a phenoxymethyl chain. This modification introduces a chlorine atom at the para position relative to the methyl group on the phenyl ring, which can influence the electronic properties and reactivity of the molecule. The sodium salt form enhances solubility, making it more suitable for aqueous-based biological assays and formulations.

In recent years, there has been growing interest in developing novel compounds that can modulate biological processes through targeted interactions with specific enzymes or receptors. Sodium 4-(4-chloro-3-methylphenoxy)methylbenzoate has been investigated for its potential role in inhibiting certain enzymes that are implicated in inflammatory responses and metabolic disorders. Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by interacting with cyclooxygenase (COX) enzymes, which are key players in the production of prostaglandins.

The benzoate moiety in sodium 4-(4-chloro-3-methylphenoxy)methylbenzoate is known to have favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability. These characteristics make it an attractive candidate for further development into therapeutic agents. Additionally, the phenoxymethyl group provides a scaffold that can be modified to enhance binding affinity and selectivity for biological targets. This flexibility has allowed researchers to explore derivatives of this compound with improved pharmacological profiles.

Recent advancements in computational chemistry have enabled more efficient screening of potential drug candidates like sodium 4-(4-chloro-3-methylphenoxy)methylbenzoate. Molecular docking studies have been conducted to evaluate its interaction with various biological targets, including protein kinases and transcription factors. These studies have revealed promising binding affinities that could make this compound a valuable tool in drug discovery efforts aimed at treating chronic diseases such as cancer and neurodegenerative disorders.

The synthesis of sodium 4-(4-chloro-3-methylphenoxy)methylbenzoate involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The process typically begins with the bromination or chlorination of a suitable aromatic precursor, followed by nucleophilic substitution with a phenoxymethyl Grignard reagent or another nucleophilic species. The final step involves neutralization with sodium hydroxide to form the sodium salt, which is then purified through recrystallization or column chromatography.

In terms of applications, sodium 4-(4-chloro-3-methylphenoxy)methylbenzoate has shown promise in preclinical studies as a potential lead compound for further drug development. Its unique structural features and demonstrated biological activity make it a candidate for therapeutic intervention in several disease states. Researchers are particularly interested in its potential to act as an antagonist or modulator of pathways involved in pain perception, inflammation, and cellular proliferation.

The safety profile of sodium 4-(4-chloro-3-methylphenoxy)methylbenzoate is still under investigation, but initial toxicity studies suggest that it exhibits moderate solubility and low acute toxicity at relevant doses. However, further studies are needed to assess long-term effects and potential side interactions with other drugs or biological systems. Collaborative efforts between synthetic chemists, pharmacologists, and biochemists are essential to fully understand the therapeutic potential and safety considerations of this compound.

The role of computational tools in predicting the pharmacological properties of sodium 4-(4-chloro-3-methylphenoxy)methylbenzoate cannot be overstated. Advanced algorithms can simulate molecular interactions and predict binding affinities with high accuracy, thereby reducing the time and cost associated with experimental screening. These tools have been instrumental in identifying lead compounds like sodium 4-(4-chloro-3-methylphenoxy)methylbenzoate, which would otherwise require extensive laboratory testing.

The future directions for research on sodium 4-(4-chloro-3-methylphenoxy)methylbenzoate include exploring its mechanism of action in greater detail and optimizing its chemical structure for improved efficacy and selectivity. Additionally, investigating its potential as an adjuvant therapy alongside existing treatments could open new avenues for clinical applications. The integration of interdisciplinary approaches—combining synthetic chemistry, molecular biology, and computational modeling—will be crucial in realizing the full therapeutic potential of this compound.

1147191-02-3 (sodium 4-(4-chloro-3-methylphenoxy)methylbenzoate) 関連製品

- 439863-62-4((4-Fluoro-2-methylphenyl)hydrazine hydrochloride)

- 279-82-3(3-Azabicyclo[3.2.1]octane)

- 2138251-23-5(2-bromo-3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)methyl-6-fluoropyridine)

- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)

- 90238-77-0(4,5-dimethyloxolan-3-one, Mixture of diastereomers)

- 126829-66-1(13-acetoxy-3beta-hydroxy-germacra-1(10)E,4E,7(11)-trien-12,6alpha-olide)

- 45654-48-6(4-hydroxy-1,2,5-thiadiazole-3-carboxylic acid)

- 1804863-58-8(2-(Chloromethyl)-3-(difluoromethyl)-6-hydroxy-5-nitropyridine)

- 1931548-81-0(rac-(1R,6S)-6-(4-methoxy-6-methylpyrimidin-2-yl)carbamoylcyclohex-3-ene-1-carboxylic acid)

- 9004-34-6(Cellulose)